molecular formula C17H12O9 B14712876 4,4'-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) CAS No. 13505-74-3

4,4'-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid)

Cat. No.: B14712876
CAS No.: 13505-74-3
M. Wt: 360.3 g/mol
InChI Key: HEMZTIADFYSOBN-UHFFFAOYSA-N
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Description

4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) is a complex organic compound characterized by the presence of two benzene rings, each substituted with carboxylic acid groups and connected via a hydroxymethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) typically involves the reaction of benzene-1,2-dicarboxylic acid derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethylene bridge linking the two benzene rings. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvents: Polar solvents like water or methanol

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylene bridge, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents

Major Products:

    Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives

    Substitution: Formation of halogenated or nitrated benzene derivatives

Scientific Research Applications

4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylene bridge and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • Phthalic Acid (Benzene-1,2-dicarboxylic acid)
  • Isophthalic Acid (Benzene-1,3-dicarboxylic acid)
  • Terephthalic Acid (Benzene-1,4-dicarboxylic acid)

Comparison:

  • Structural Differences: Unlike phthalic, isophthalic, and terephthalic acids, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) contains a hydroxymethylene bridge connecting two benzene rings.
  • Unique Properties: The presence of the hydroxymethylene bridge imparts unique chemical reactivity and potential for forming complex molecular architectures.
  • Applications: While phthalic, isophthalic, and terephthalic acids are primarily used in the production of polymers and resins, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has broader applications in scientific research and potential therapeutic uses.

Properties

CAS No.

13505-74-3

Molecular Formula

C17H12O9

Molecular Weight

360.3 g/mol

IUPAC Name

4-[(3,4-dicarboxyphenyl)-hydroxymethyl]phthalic acid

InChI

InChI=1S/C17H12O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6,13,18H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

HEMZTIADFYSOBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)O)C(=O)O)C(=O)O

Origin of Product

United States

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